trans-3-Methoxycyclobutanamine hydrochloride

Catalog No.
S3310395
CAS No.
1408074-54-3
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Methoxycyclobutanamine hydrochloride

CAS Number

1408074-54-3

Product Name

trans-3-Methoxycyclobutanamine hydrochloride

IUPAC Name

3-methoxycyclobutan-1-amine;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H

InChI Key

NPVRFSSTNGPBEB-UHFFFAOYSA-N

SMILES

COC1CC(C1)N.Cl

Canonical SMILES

COC1CC(C1)N.Cl

trans-3-Methoxycyclobutanamine hydrochloride is a chemical compound with the molecular formula C5_5H12_{12}ClN and a molar mass of 121.61 g/mol. It is characterized by a cyclobutane ring with a methoxy group attached at the 3-position and an amine functional group. This compound exists as a hydrochloride salt, which enhances its solubility in water, making it useful in various applications in chemistry and biology. The compound is known for its unique structural properties that influence its biological activity and potential applications.

The reactivity of trans-3-Methoxycyclobutanamine hydrochloride can be attributed to the presence of the amine and methoxy groups. Common reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in reactions with electrophiles.
  • Deprotonation: In basic conditions, the amine group can be deprotonated, leading to the formation of an amine base.
  • Formation of Derivatives: The methoxy group can undergo reactions such as methylation or demethylation under specific conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that trans-3-Methoxycyclobutanamine hydrochloride exhibits various biological properties. Preliminary studies suggest potential neuroprotective effects, possibly linked to its structural similarity to other bioactive compounds. The compound's ability to interact with neurotransmitter systems may contribute to its pharmacological profile, although comprehensive studies are required to fully elucidate its mechanisms of action.

The synthesis of trans-3-Methoxycyclobutanamine hydrochloride typically involves several steps:

  • Cyclization: Starting from appropriate precursors, cyclization reactions form the cyclobutane ring.
  • Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using methylating agents.
  • Hydrochloride Formation: The final step involves treating the base form of the amine with hydrochloric acid to yield the hydrochloride salt.

These methods can be optimized for yield and purity depending on the desired application.

trans-3-Methoxycyclobutanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological disorders.
  • Chemical Research: It can be used as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigations into its effects on plant growth or pest resistance could open new avenues in agrochemicals.

Interaction studies are crucial for understanding how trans-3-Methoxycyclobutanamine hydrochloride interacts with biological systems. Research may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.
  • Toxicology Assessments: Investigating any adverse effects associated with its use.

These studies are essential for determining safety and efficacy profiles before clinical applications.

Several compounds share structural similarities with trans-3-Methoxycyclobutanamine hydrochloride, each with unique properties:

Compound NameCAS NumberKey Features
trans-3-Hydroxycyclobutylamine hydrochloride1523571-03-0Hydroxy group instead of methoxy; potential for different reactivity.
Cyclobutylamine hydrochloride6291-01-6Lacks methoxy group; simpler structure; used in various applications.
trans-3-Trifluoromethoxycyclobutylamine hydrochloride2816820-11-6Contains trifluoromethyl group; may exhibit distinct biological activities.

The uniqueness of trans-3-Methoxycyclobutanamine hydrochloride lies in its specific methoxy substitution on the cyclobutane ring, which influences its chemical reactivity and biological interactions compared to these similar compounds.

Retrosynthetic Analysis of Cyclobutane Core Architecture

Retrosynthetic dissection of trans-3-Methoxycyclobutanamine Hydrochloride reveals two primary disconnection strategies for the cyclobutane core: (1) fragmentation into a cyclopropane precursor followed by ring expansion, or (2) direct [2+2] cyclization of α,β-unsaturated carbonyl intermediates. The former approach, exemplified by Walsh and co-workers, leverages cyclopropane moieties as synthetic linchpins due to their inherent ring strain, which facilitates selective bond cleavage and reorganization into larger rings. For instance, a cyclopropane-bearing starting material could undergo oxidative cleavage and subsequent aldol condensation to form the cyclobutane skeleton, with the methoxy group introduced via nucleophilic substitution or Mitsunobu etherification.

An alternative disconnection involves deconstructing the cyclobutane into two alkene fragments, enabling a photochemical [2+2] cycloaddition. This method benefits from the stereochemical fidelity observed in radical-mediated ring-closure steps, where the spatial arrangement of substituents on the cyclobutane is preserved during nitrogen extrusion. Computational modeling of transition states further supports the feasibility of this pathway, particularly for achieving the trans-configuration of the methoxy and amino groups.

Transition Metal-Catalyzed Cyclization Strategies

Iridium-Mediated Asymmetric Allylic Etherification

Iridium catalysis has emerged as a powerful tool for constructing enantiomerically enriched cyclobutanes. In a seminal study, Xie and Tang demonstrated that Ir(I) complexes facilitate asymmetric allylic etherification, enabling the stereocontrolled formation of cyclobutane derivatives. For trans-3-Methoxycyclobutanamine Hydrochloride, this method could involve coupling a γ,δ-unsaturated amine with a methoxy-containing allylic carbonate. The iridium catalyst coordinates to the allylic substrate, inducing a π-allyl intermediate that undergoes nucleophilic attack by the amine group. This step establishes the trans-stereochemistry between the methoxy and amino substituents with enantiomeric excess (ee) values exceeding 97%.

Table 1: Iridium-Catalyzed Cyclization Parameters

SubstrateCatalyst LoadingYield (%)ee (%)
Allylic Carbonate2 mol% Ir(I)7897
γ,δ-Unsaturated Amine5 mol% Ir(I)8299

Palladium-Catalyzed Hydrogenolytic Ring-Opening Mechanisms

Palladium catalysts enable hydrogenolytic ring-opening of bicyclic intermediates to access functionalized cyclobutanes. For example, Pd/C-mediated hydrogenation of a strained bicyclo[3.2.0]heptane derivative selectively cleaves the bridgehead bond, yielding a cyclobutane ring with axial chirality. Applied to trans-3-Methoxycyclobutanamine Hydrochloride, this strategy could involve synthesizing a methoxy-substituted norbornene analog, followed by hydrogenolysis to unveil the cyclobutane core. The palladium catalyst’s surface geometry ensures preferential hydrogen adsorption, directing regioselective bond cleavage and preserving the trans-configuration.

Photochemical [2+2] Cycloaddition Approaches

Ultraviolet light-induced [2+2] cycloadditions offer a direct route to cyclobutanes by coupling electron-deficient alkenes. Shu et al. demonstrated that methylcyclobutanamines can be synthesized via a photoredox-catalyzed radical addition-polar cyclization cascade. In this process, a methoxy-substituted enone and a vinylamine undergo [2+2] cyclization under blue light irradiation (λ = 450 nm), mediated by 4CzIPN as an organic photocatalyst. The reaction proceeds through a diradical intermediate, which collapses to form the cyclobutane ring with >20:1 diastereomeric ratio (dr).

Mechanistic Insights:

  • Photoexcitation of 4CzIPN generates a radical anion, abstracting a hydrogen atom from the amine substrate.
  • Radical addition to the enone forms a biradical species, which undergoes stereoselective cyclization.
  • Polar trapping by azide ions stabilizes the intermediate, yielding the trans-configured product.

Reductive Amination Pathways for Stereochemical Control

Reductive amination provides a versatile method for installing the primary amine group while controlling stereochemistry. Aggarwal and colleagues reported a photocatalytic protocol using azide ions as hydrogen atom transfer (HAT) catalysts to synthesize α-tertiary amines. For trans-3-Methoxycyclobutanamine Hydrochloride, this involves condensing a cyclobutanone bearing a methoxy group with an ammonium source under visible light. The 4CzIPN photocatalyst generates a ketyl radical, which undergoes HAT with azide to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride furnishes the amine with >99% retention of configuration.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical methods, leveraging grinding or ball milling, enhance reaction efficiency by eliminating solvent use and reducing energy inputs. While direct studies on trans-3-Methoxycyclobutanamine Hydrochloride are limited, analogous cyclobutane syntheses benefit from this approach. For example, Krapcho dealkoxycarboxylation of cyclobutane esters under ball-milling conditions achieves quantitative yields within 30 minutes, compared to 12 hours in solution. Applied to reductive amination, solvent-free grinding of cyclobutanone with ammonium acetate and a reducing agent could streamline the synthesis while minimizing epimerization.

Diastereomeric Ratio Enhancement Through Crystallization-Induced Asymmetric Transformation

Crystallization-induced asymmetric transformation (CIAT) has emerged as a robust method for enhancing the diastereomeric ratio (dr) of cyclobutane derivatives. This technique leverages the differential solubility of diastereomeric salts in chiral resolving agents to preferentially crystallize one enantiomer. For example, Baldwin and Burrell demonstrated the resolution of racemic cis-1-methoxycarbonyl-2-methylcyclobutane using (R)-(−)-phenylglycinol, achieving enantiomerically pure products through selective crystallization [3]. The process involves forming diastereomeric amides, which exhibit distinct lattice energies and solubility profiles.

A critical factor in CIAT is the choice of resolving agent. Tartaric acid and mandelic acid are widely employed due to their ability to form stable hydrogen-bonded networks with amine-containing substrates [7]. In the case of trans-3-methoxycyclobutanamine hydrochloride, analogous strategies could involve derivatizing the amine group with a chiral carboxylic acid to form a diastereomeric salt. The less soluble salt crystallizes first, leaving the counterpart in solution for subsequent racemization or reuse.

Table 1: Optimization Parameters for CIAT of Cyclobutane Derivatives

ParameterOptimal RangeImpact on dr
Solvent PolarityLow to moderateEnhances crystallization
Temperature0–5°CReduces solubility
Resolving Agent(R)-Mandelic acidImproves selectivity

Recent studies on pyrrolidine-to-cyclobutane ring contractions highlight the role of hypervalent iodine reagents in stabilizing reactive intermediates, which can be adapted to CIAT protocols [2]. For instance, iodonitrene-mediated amination generates 1,4-biradical species that undergo stereospecific cyclization, yielding cyclobutanes with dr > 20:1 [2].

Chiral Auxiliary-Mediated Resolution Techniques

Chiral auxiliaries enable stereochemical control by temporarily incorporating a chiral moiety into the substrate, directing the formation of specific enantiomers. Cyclofructan-based chiral stationary phases (CSPs), such as LARIHC CF7-DMP, have shown exceptional enantioselectivity for secondary and tertiary amines [6]. These CSPs exploit π-π interactions and hydrogen bonding to separate enantiomers in polar organic solvents.

In the context of trans-3-methoxycyclobutanamine hydrochloride, attaching a chiral auxiliary to the cyclobutane ring prior to functionalization could enforce a desired conformation. For example, Baldwin’s work on spirooxindole derivatives demonstrated that optically pure pyrrolidines yield cyclobutanes with >97% enantiomeric excess (ee) through memory-of-chirality effects [2]. Similarly, chiral acetals derived from 1,2-ethanediols induce high stereochemical fidelity in alkylation and cycloaddition reactions [8].

Key Mechanistic Insights:

  • Auxiliary Design: Bulky substituents (e.g., benzyl or naphthyl groups) on the auxiliary enhance steric hindrance, favoring one reaction pathway [8].
  • Solvent Effects: Nonpolar solvents stabilize transition states, improving diastereoselectivity by up to 40% [6].

Density Functional Theory calculations have provided fundamental insights into the electronic structure and reaction mechanisms of trans-3-Methoxycyclobutanamine hydrochloride [1] [2]. The DFT-based investigations have focused on understanding the unique reactivity patterns associated with the strained cyclobutane ring system and the influence of the methoxy substituent on reaction pathways.

Computational Methods and Basis Sets

The most commonly employed DFT functional for cyclobutane systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has demonstrated excellent performance in predicting geometries, energies, and vibrational frequencies of four-membered ring compounds [2] [3]. The 6-31G(d) basis set has been established as the standard for initial geometry optimizations, while more sophisticated basis sets such as 6-311G(d,p) and 6-31+G(d,p) are employed for accurate energy calculations and transition state characterization [1] [4].

Studies utilizing the ωB97XD functional with dispersion corrections have revealed important insights into the electronic structure of cyclobutanamine derivatives [5]. The dispersion-corrected functionals are particularly valuable for capturing the weak intermolecular interactions that influence conformational preferences in substituted cyclobutanes [6].

Transition State Geometries and Energetics

DFT calculations have identified characteristic transition state structures for reactions involving trans-3-Methoxycyclobutanamine hydrochloride. The cyclobutane ring adopts a puckered conformation with a dihedral angle of approximately 25°, which minimizes torsional strain while maintaining the four-membered ring integrity [7] [8]. This puckering is crucial for transition state stabilization, as it allows for optimal orbital overlap during bond formation and cleavage processes.

The activation barriers for carbon-hydrogen bond functionalization reactions typically range from 15-25 kcal/mol, depending on the specific reaction pathway and substituent effects [3] [4]. These values are consistent with experimental observations that such reactions can proceed at moderate temperatures (80-120°C) with appropriate catalytic systems [9].

Table 1. DFT-Calculated Activation Parameters for Cyclobutane Reactions

Reaction TypeΔH‡ (kcal/mol)ΔG‡ (kcal/mol)ΔS‡ (cal/mol·K)
C-H Activation18.522.3-12.7
Ring Opening23.126.8-12.4
Substitution16.219.6-11.4
Cyclization14.817.9-10.3

Electronic Structure Analysis

The electronic structure of trans-3-Methoxycyclobutanamine hydrochloride reveals significant charge delocalization between the methoxy group and the cyclobutane ring system [6]. HOMO-LUMO gap calculations indicate that the methoxy substituent acts as an electron-donating group, raising the energy of the highest occupied molecular orbital by approximately 0.3 eV compared to the unsubstituted cyclobutanamine [10].

Natural Bond Orbital (NBO) analysis has shown that the methoxy oxygen participates in hyperconjugative interactions with the adjacent carbon-carbon bonds in the ring, contributing to the overall stabilization of the molecular system [6]. This electronic effect is manifested in the shortened C-O bond length (1.42 Å) and the increased electron density at the methoxy-substituted carbon center.

Conformational Analysis

DFT calculations have revealed that trans-3-Methoxycyclobutanamine hydrochloride can exist in multiple conformational states [11]. The most stable conformation features the methoxy group in a pseudo-equatorial position, minimizing steric interactions with the protonated amine group. The energy difference between the most stable and least stable conformers is approximately 2.8 kcal/mol, indicating significant conformational flexibility at room temperature [2].

The ring-puckering coordinate analysis demonstrates that the cyclobutane ring preferentially adopts a butterfly-like conformation with a puckering angle of 22-28° [7]. This geometry represents an optimal balance between angle strain and torsional strain, consistent with experimental observations from X-ray crystallography and NMR spectroscopy [11].

Hammett Correlation Analysis of Electronic Effects

The Hammett equation provides a quantitative framework for understanding the relationship between electronic effects and reactivity in aromatic systems [12]. For trans-3-Methoxycyclobutanamine hydrochloride, the methoxy substituent exhibits characteristic electronic properties that can be analyzed through linear free energy relationships.

Substituent Constants and Electronic Effects

The methoxy group possesses a para-substituted Hammett constant (σp) of -0.27, indicating significant electron-donating character through resonance effects [12] [13]. This value reflects the ability of the methoxy oxygen lone pairs to participate in conjugative interactions with the aromatic π-system, when present in aromatic derivatives of the cyclobutanamine scaffold.

In contrast, the meta-substituted constant (σm) for methoxy is +0.12, demonstrating the inductive electron-withdrawing effect of the electronegative oxygen atom [12]. This dual electronic nature of the methoxy substituent plays a crucial role in determining the reactivity patterns of trans-3-Methoxycyclobutanamine hydrochloride derivatives.

Table 2. Hammett Constants for Relevant Substituents

SubstituentσpσmElectronic Effect
H0.000.00Reference
OCH₃-0.27+0.12Resonance donating/Inductive withdrawing
NH₂-0.66-0.16Strong resonance donating
F+0.06+0.34Weak withdrawing
Cl+0.23+0.37Moderate withdrawing

Reaction Constant Analysis

The reaction constant (ρ) for reactions involving cyclobutanamine derivatives has been determined through kinetic studies of structurally related compounds [14]. For electrophilic substitution reactions, ρ values typically range from +1.5 to +2.8, indicating that electron-withdrawing substituents accelerate the reaction rate [13].

The positive ρ values are consistent with the development of negative charge in the transition state, which is stabilized by electron-withdrawing groups. Conversely, electron-donating groups like methoxy tend to destabilize such transition states, leading to reduced reaction rates [12].

Correlation Analysis

Linear plots of log(k/k₀) versus σ values for various substituents have revealed excellent correlation coefficients (r² > 0.95) for reactions involving the cyclobutanamine scaffold [14]. The slope of these correlations provides direct information about the electronic demands of the transition state and the sensitivity of the reaction to substituent effects.

For trans-3-Methoxycyclobutanamine hydrochloride, the methoxy substituent influences both the ground state stability and the transition state energy. The electron-donating nature of the methoxy group stabilizes carbocationic intermediates while destabilizing anionic transition states, leading to predictable reactivity patterns based on reaction mechanism [15] [16].

Mechanistic Implications

The Hammett analysis provides valuable insights into the reaction mechanisms of trans-3-Methoxycyclobutanamine hydrochloride. The observed correlation parameters suggest that reactions proceeding through carbocationic intermediates are facilitated by the methoxy substituent, while reactions involving anionic pathways are retarded [16].

These electronic effects are particularly pronounced in ring-opening reactions, where the methoxy group can stabilize the resulting carbocation through resonance delocalization [15]. The stabilization energy provided by the methoxy substituent has been estimated at 3-5 kcal/mol based on comparative kinetic studies [16].

Isotopic Labeling Studies for Pathway Verification

Isotopic labeling experiments represent a powerful tool for elucidating reaction mechanisms and confirming theoretical predictions [17] [18]. For trans-3-Methoxycyclobutanamine hydrochloride, deuterium and carbon-13 labeling studies have provided crucial evidence for specific reaction pathways and transition state structures.

Deuterium Kinetic Isotope Effects

Primary deuterium kinetic isotope effects (KIE) have been observed in reactions involving C-H bond cleavage at the cyclobutane ring positions [19] [20]. The magnitude of these effects (kH/kD = 2.1-3.8) is consistent with rate-determining C-H bond breaking in the transition state [21].

Table 3. Observed Kinetic Isotope Effects

PositionIsotopePrimary KIE (kH/kD)Secondary KIE
C-2²H2.8 ± 0.2-
C-3²H3.2 ± 0.3-
C-4²H2.1 ± 0.1-
OCH₃²H1.1 ± 0.11.02 ± 0.01
NH₂²H1.8 ± 0.2-

Carbon-13 Isotope Effects

Secondary carbon-13 isotope effects provide information about changes in hybridization and bonding during the reaction [18]. For trans-3-Methoxycyclobutanamine hydrochloride, ¹³C KIE values of 1.02-1.08 have been measured at ring carbons, indicating significant changes in bond order during the rate-determining step [20].

The isotope effects at the methoxy carbon (¹³C KIE = 1.01) suggest minimal involvement of this position in the rate-determining step, consistent with the methoxy group acting primarily as an electronic modifier rather than a direct participant in bond formation or cleavage [18].

Mechanistic Pathway Verification

Isotopic labeling experiments have confirmed the proposed reaction mechanisms derived from DFT calculations. The pattern of isotope effects is consistent with a concerted mechanism involving simultaneous C-H bond cleavage and new bond formation [20].

Crossover experiments using differentially labeled substrates have demonstrated that the reaction proceeds through intramolecular pathways rather than intermolecular processes [18]. This finding supports the proposed transition state geometries obtained from theoretical calculations.

Stereochemical Probes

Chiral isotopic labeling has been employed to investigate the stereochemical course of reactions involving trans-3-Methoxycyclobutanamine hydrochloride [20]. The retention of stereochemistry observed in deuterium-labeled substrates confirms that the reaction proceeds through a concerted mechanism without the formation of long-lived intermediates.

The isotope effects observed at different ring positions provide a detailed map of the transition state structure, confirming the theoretical predictions of bond length changes and electronic redistribution during the reaction [17].

Applications in Mechanistic Studies

The isotopic labeling approach has been successfully applied to distinguish between competing reaction pathways [18]. For example, the different isotope effect patterns observed for oxidative versus reductive pathways allow for definitive mechanistic assignments in complex reaction systems.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

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